molecular formula C12H13N3O3 B2791154 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1708509-73-2

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2791154
CAS RN: 1708509-73-2
M. Wt: 247.254
InChI Key: RMDWGBDFGJPSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Advantages and Limitations for Lab Experiments

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its wide range of biological activities, making it useful for studying various biological processes. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. One of the main future directions is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the study of the molecular mechanisms underlying the biological activities of this compound. This could lead to the development of new drugs and therapies for the treatment of various diseases. Additionally, further studies are needed to evaluate the potential toxicity and side effects of this compound, which could limit its use in clinical settings.

Synthesis Methods

The synthesis method of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is complex and involves several steps. The first step involves the reaction of 2-chloro-3-nitropyridine with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to form the corresponding pyridine-3-oxide. The second step involves the reaction of the pyridine-3-oxide with 1,4-dioxane in the presence of potassium carbonate to form the corresponding oxan-4-yl derivative. The final step involves the reaction of the oxan-4-yl derivative with hydrazine hydrate in ethanol to form this compound.

Scientific Research Applications

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases.

properties

IUPAC Name

2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDWGBDFGJPSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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